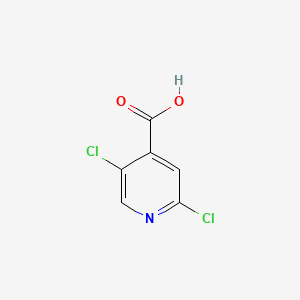

Ácido 2,5-dicloroisonicotínico

Descripción general

Descripción

2,5-Dichloroisonicotinic acid is a compound that is structurally related to isonicotinic acid derivatives, which are known for their role in plant defense mechanisms. Although the provided papers do not directly discuss 2,5-dichloroisonicotinic acid, they do provide insights into similar compounds, such as 2,6-dichloroisonicotinic acid (INA) and 2-chloronicotinic acid, which share some structural similarities and can be used to infer certain properties and reactions of the compound .

Synthesis Analysis

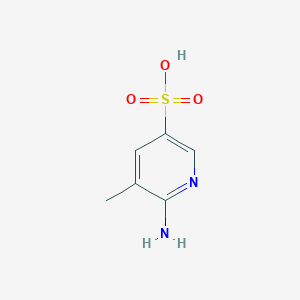

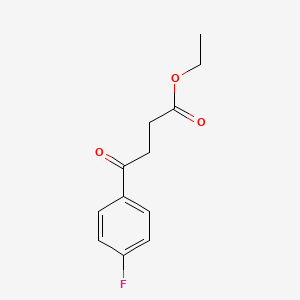

The synthesis of related chlorinated nicotinic acids can be complex and involves multiple steps. For instance, the synthesis of 2-chloronicotinic acid has been reviewed, and various methods have been described, including cyclocondensation, which is considered a superior developing trend . Another example is the synthesis of a pharmaceutical intermediate that involves a regioselective chlorination step, which could potentially be adapted for the synthesis of 2,5-dichloroisonicotinic acid . Additionally, electroorganic synthesis methods have been reported for related compounds, such as 6-aminonicotinic acid, which could provide a basis for developing a synthesis route for 2,5-dichloroisonicotinic acid .

Molecular Structure Analysis

The molecular structure of chlorinated nicotinic acids is crucial for their biological activity. For example, the structural analysis of organostannoxanes derived from 2-chloroisonicotinic acid revealed ladder-like structures with various supramolecular interactions . Similarly, the synthesis of 2,2'-diselenobisnicotinic acid and its derivatives based on 2-chloronicotinic acid showed that the selenium atoms and pyridyls are coplanar, which is a distinctive feature compared to other diaromatic diselenides . These structural insights are important for understanding the reactivity and potential applications of 2,5-dichloroisonicotinic acid.

Chemical Reactions Analysis

Chlorinated nicotinic acids can participate in various chemical reactions due to their reactive sites. For instance, the inhibition of catalase activity by 2,6-dichloroisonicotinic acid suggests that it can interact with proteins and potentially affect biochemical pathways . The synthesis of dichloroisoeverninic acid, although not the same compound, demonstrates the reactivity of chlorinated aromatic acids and their potential to undergo further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated nicotinic acids are influenced by their molecular structure. While the papers provided do not directly discuss the properties of 2,5-dichloroisonicotinic acid, they do mention properties of related compounds. For example, the synthesis and characterization of organostannoxanes derived from 2-chloroisonicotinic acid include detailed spectroscopic analysis, which is essential for understanding the physical properties of these compounds . The process improvement on the synthesis of 2-chloronicotinic acid also implies that the physical properties can be influenced by the synthetic route and conditions .

Aplicaciones Científicas De Investigación

Resistencia a las enfermedades de las plantas

El ácido 2,5-dicloroisonicotínico se utiliza en el campo de la agricultura para proteger las plantas contra enfermedades . Se utiliza como elicitor para estimular el sistema inmunitario de las plantas, haciéndolas resistentes a las infecciones incluso antes de que aparezcan los primeros síntomas . Este método se basa en la activación de las defensas naturales de la planta .

Inductor sintético de resistencia vegetal

El ácido 2,5-dicloroisonicotínico se descubrió por primera vez como un inductor sintético de resistencia vegetal contra bacterias y hongos . Su aplicación en condiciones de campo aumentó la resistencia del pimiento, la pera y el arroz a las enfermedades causadas por patógenos .

Resistencia sistémica adquirida (SAR)

Una de las formas más prometedoras de proteger las plantas contra los patógenos es el fenómeno de la resistencia sistémica adquirida (SAR) . Este es un mecanismo natural de defensa de las plantas que ha sido desarrollado por las plantas a través del proceso evolutivo . La SAR tiene un amplio espectro de acción contra los patógenos . El ácido 2,5-dicloroisonicotínico puede iniciar la SAR después del ataque de un patógeno o artificialmente mediante compuestos que imitan la interacción planta-patógeno .

Elicitor en la protección de la salud de las plantas

En el campo de la protección de la salud de las plantas, la profilaxis es mucho más efectiva y rentable que combatir las consecuencias de las infecciones por patógenos . El ácido 2,5-dicloroisonicotínico se utiliza como elicitor en este contexto .

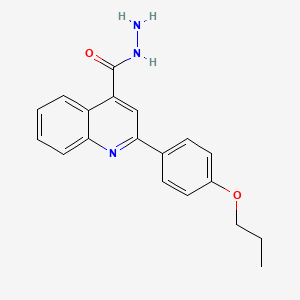

Investigación y desarrollo

El ácido 2,5-dicloroisonicotínico se utiliza en investigación y desarrollo para crear nuevas armas contra las enfermedades de las plantas . Se utiliza en la preparación, caracterización, fitotoxicidad y eficacia de la inducción de la resistencia de las plantas de 28 derivados de éster de ácidos nicotínico, isonicotínico y 2,6-dicloroisonicotínico como posibles inductores del sistema inmunitario natural de las plantas .

Disponibilidad comercial

El ácido 2,5-dicloroisonicotínico está disponible comercialmente y se vende por varios proveedores de investigación científica . Se utiliza en diversas investigaciones científicas y experimentos de laboratorio .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2,5-Dichloroisonicotinic acid is the plant’s natural defense system . It acts as an elicitor, stimulating the immune system of plants and making them resistant to infections even before the first symptoms appear .

Mode of Action

2,5-Dichloroisonicotinic acid interacts with its targets by binding to and inhibiting catalase . This inhibition of catalase results in elevated levels of H2O2, which then may activate plant defense-related genes .

Biochemical Pathways

The compound affects the systemic acquired resistance (SAR) phenomena, a natural plant defense mechanism . This occurrence is initiated after pathogen attack or artificially by compounds imitating the plant–pathogen interaction . The inhibition of catalase by 2,5-Dichloroisonicotinic acid leads to an increase in H2O2 levels, which plays a crucial role in the activation of plant defense-related genes .

Result of Action

The molecular and cellular effects of 2,5-Dichloroisonicotinic acid’s action result in an increased resistance of plants to diseases caused by pathogens . For instance, it has been reported that the application of a similar compound, 2,6-dichloroisonicotinic acid, in field conditions increased the resistance of pepper, pear, and rice to diseases caused by pathogens .

Propiedades

IUPAC Name |

2,5-dichloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOVTTQVBDEYPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371117 | |

| Record name | 2,5-Dichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88912-26-9 | |

| Record name | 2,5-Dichloroisonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88912-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloroisonicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

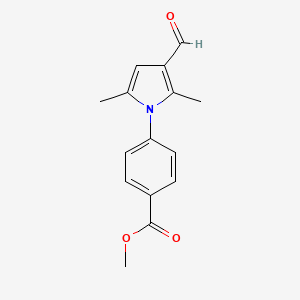

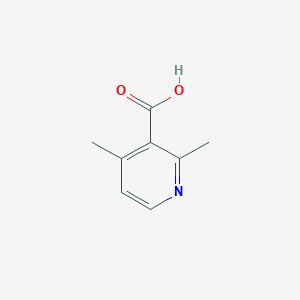

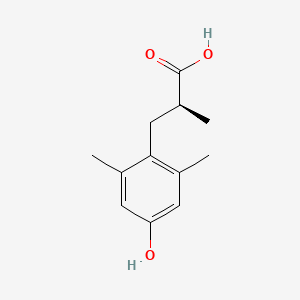

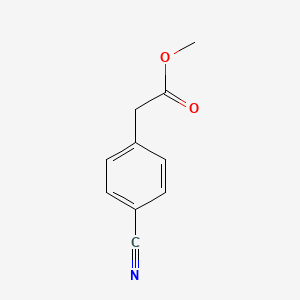

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-[2-(4-Pyridyl)ethyl]-L-cysteine](/img/structure/B1300984.png)

![methyl 4-(dimethylaminomethylidene)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1300986.png)

![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)

![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)

![2-Methoxy-5-[(methylamino)methyl]phenol](/img/structure/B1301010.png)